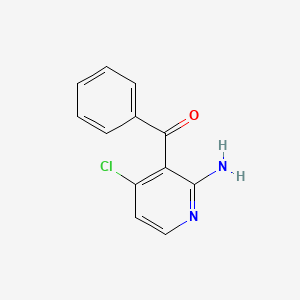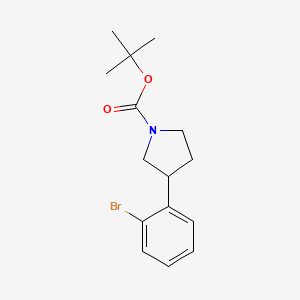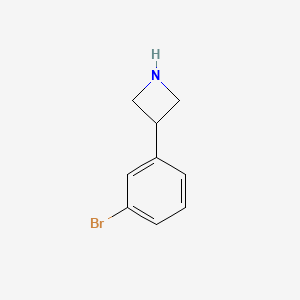
3-(3-Bromophenyl)azetidine
Descripción general
Descripción
3-(3-Bromophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a bromophenyl substituent at the third position. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Mecanismo De Acción
Target of Action
3-(3-Bromophenyl)azetidine is a type of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom Azetidines are known to be important building blocks for polyamines , which play crucial roles in various biological processes.
Mode of Action
Azetidines are known for their unique reactivity driven by a considerable ring strain . This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines, including this compound, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . Polyamines are involved in various biochemical pathways, including cell growth and differentiation, gene expression, ion channel regulation, and intracellular signaling .
Result of Action
The resulting polymers from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
The action of this compound, like other azetidines, can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the ring strain of azetidines can be triggered under appropriate reaction conditions . Additionally, the stability of the compound can be affected by environmental factors, as suggested by its predicted properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromophenylamine with ethylene oxide, followed by cyclization to form the azetidine ring . Another approach involves the use of aziridines, which can be converted to azetidines through ring expansion reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced, leading to different functionalized derivatives.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction can lead to hydroxylated or dehydrogenated derivatives .
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)azetidine has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring, aziridines are more reactive due to higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable compared to azetidines.
Piperidines: Six-membered nitrogen-containing rings that are commonly found in many natural products and pharmaceuticals.
Uniqueness
3-(3-Bromophenyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity.
Propiedades
IUPAC Name |
3-(3-bromophenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFMMYMUYTYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


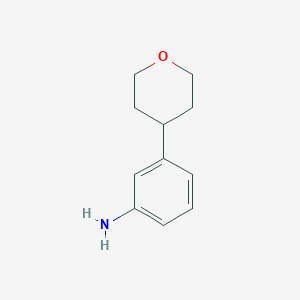
![1-Pyrrolidinecarboxylic acid, 2-[(1R,2R)-1-Methoxy-2-Methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]aMino]propyl]-, 1,1-diMethylethyl ester, (2S)-](/img/structure/B3089892.png)
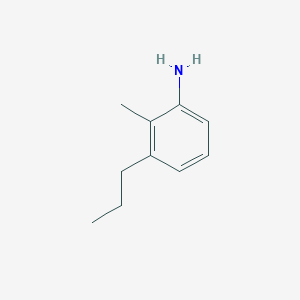
![(9S)-(9''S)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B3089914.png)
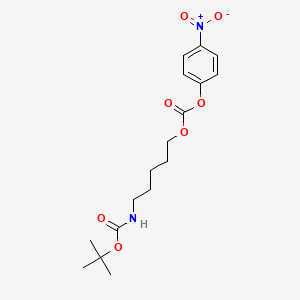
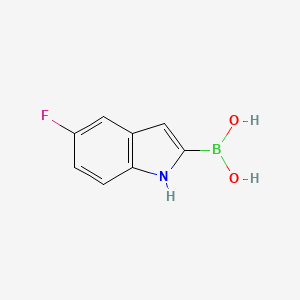
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3089928.png)
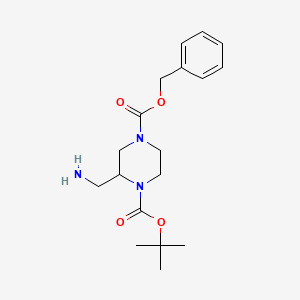

![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B3089936.png)
![methyl 2-[((E)-phenylmethylidene)-amino]-propanoate](/img/structure/B3089943.png)
